molecular formula C21H21FN4O2 B6095458 N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide

Cat. No.: B6095458
M. Wt: 380.4 g/mol
InChI Key: KNIGEZDPGSGFOP-UHFFFAOYSA-N
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Description

“N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide” is a complex organic compound that features a fluorophenyl group, a pyrrolidinone ring, and an indazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Indazole Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring or the indazole moiety.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl group or the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts for selective reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the indazole moiety, which is common in many bioactive compounds.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, it might find applications in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide
  • N-[1-[2-(4-bromophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide

Uniqueness

The uniqueness of “N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide” lies in the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(2H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-15-7-5-14(6-8-15)9-10-26-13-16(11-21(26)28)23-20(27)12-19-17-3-1-2-4-18(17)24-25-19/h1-8,16H,9-13H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIGEZDPGSGFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NC(=O)CC3=C4C=CC=CC4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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